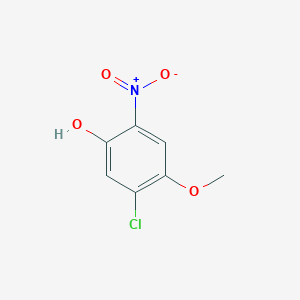

5-Chloro-4-methoxy-2-nitrophenol

説明

Structure

3D Structure

特性

IUPAC Name |

5-chloro-4-methoxy-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4/c1-13-7-3-5(9(11)12)6(10)2-4(7)8/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWLSLLQZLCHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Experimental Characterization of 5 Chloro 4 Methoxy 2 Nitrophenol

Advanced Spectroscopic Techniques for Molecular Structure Determination

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nemi.gov In the analysis of semi-volatile organic compounds like 5-Chloro-4-methoxy-2-nitrophenol, the sample is first volatilized and separated based on its boiling point and affinity for the stationary phase within a capillary column. metbio.net The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected.

For nitrophenolic compounds, derivatization is often employed to enhance volatility and thermal stability for GC-MS analysis. nih.govresearchgate.net A common derivatizing agent is N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the hydroxyl group to a silyl (B83357) ether. nih.govresearchgate.net

The mass spectrum of the derivatized this compound would be expected to show characteristic fragmentation patterns. Electron ionization (EI) spectra of silylated nitroaromatic compounds are often characterized by a prominent molecular ion peak [M]⁺ or a peak corresponding to the loss of a methyl group [M-15]⁺. nih.gov Additionally, ions specific to the nitro group, such as [M-31]⁺, [M-45]⁺, and [M-60]⁺, are typically observed. nih.gov The presence of the chloro and methoxy (B1213986) groups would also contribute to the unique fragmentation pattern, aiding in its definitive identification. The retention time of the compound is a key parameter for its identification in a complex mixture, though specific retention times are dependent on the exact GC conditions used. shimadzu.com

Table 1: Expected GC-MS Fragmentation Characteristics for Silylated this compound

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of a methyl group from the silyl moiety |

| [M-57]⁺ | Loss of a tert-butyl group (if using TBDMS derivatization) researchgate.net |

| [M-31]⁺ | Loss of a methoxy radical or nitro group fragment |

| [M-45]⁺ | Loss of a nitro group fragment |

| [M-60]⁺ | Loss of a nitro group fragment |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, provides detailed information about the functional groups present in a molecule and its conformational isomers.

FTIR spectroscopy is a fundamental technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. oatext.com The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its hydroxyl (-OH), methoxy (-OCH₃), nitro (-NO₂), and chloro (-Cl) functional groups, as well as the aromatic ring vibrations.

The presence of the hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methoxy group and the aromatic ring typically appear in the 2850-3100 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong absorption bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-O stretching of the methoxy group and the phenolic hydroxyl group would likely be observed in the 1200-1300 cm⁻¹ region. Vibrations associated with the carbon-chlorine bond are typically found in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ range.

Table 2: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methoxy) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1400-1600 |

| NO₂ | Asymmetric Stretching | 1500-1550 |

| NO₂ | Symmetric Stretching | 1300-1350 |

| C-O (methoxy) | Stretching | 1200-1300 |

| C-Cl | Stretching | 600-800 |

FT-Raman spectroscopy is a complementary technique to FTIR that provides information on the vibrational modes of a molecule. rsc.org While FTIR is based on absorption, Raman spectroscopy is a scattering technique. Often, vibrations that are weak in FTIR are strong in Raman and vice-versa, particularly for symmetric non-polar bonds.

For this compound, the symmetric stretching of the nitro group, which might be weaker in the FTIR spectrum, is expected to show a strong signal in the FT-Raman spectrum. tandfonline.com The aromatic ring vibrations and the C-Cl stretching vibration are also typically well-defined in Raman spectra. The combination of both FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netresearchgate.net

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule, providing insights into its conjugation and electronic structure.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption maxima (λmax) are indicative of the electronic transitions within the molecule. For aromatic compounds like this compound, the presence of chromophores such as the nitro group and the aromatic ring, along with auxochromes like the hydroxyl, methoxy, and chloro groups, will influence the UV-Vis spectrum.

The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms. rsc.org The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the electron-donating hydroxyl and methoxy groups, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted phenol (B47542) or nitrobenzene (B124822). tandfonline.comsemanticscholar.org The exact λmax values would be dependent on the solvent used for the analysis due to solvatochromic effects. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 250-350 |

| n → π | 350-450 |

Note: These are approximate ranges and can vary based on solvent polarity and pH.

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14.4 |

| b (Å) | ~4.9 |

| c (Å) | ~22.3 |

| β (°) | ~118.9 |

| V (ų) | ~1368 |

| Z | 4 |

Note: These values are based on a similar structure and are for illustrative purposes only. Actual data would require experimental determination.

Single Crystal X-ray Diffraction of this compound Derivatives

The precise molecular geometry of derivatives of this compound has been successfully determined using single-crystal X-ray diffraction. A key example is the Schiff base derivative, (E)-2-{[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol.

The analysis of this derivative, with the chemical formula C₁₄H₁₁ClN₂O₄, reveals that it crystallizes in the monoclinic system with the space group P2/c. researchgate.net The molecule is nearly planar, with the dihedral angle between the 5-chloro-2-methoxyphenyl ring and the phenol ring being a mere 2.40 (10)°. researchgate.net The planarity is slightly deviated by the methyl carbon of the methoxy group, which shows a maximum deviation of 0.096 (4) Å from the mean plane of the molecule. researchgate.net

Detailed crystallographic data for this derivative are presented in the table below:

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁ClN₂O₄ |

| Molecular Weight | 306.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a | 14.3727 (9) Å |

| b | 4.8669 (4) Å |

| c | 22.3233 (13) Å |

| β | 118.859 (9)° |

| Volume | 1367.60 (19) ų |

| Z | 4 |

| Calculated Density | 1.490 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| Reflections Collected | 1527 with I > 2σ(I) |

| Final R-factor | 0.048 |

Data sourced from IUCrData (2017). researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability and packing of the crystal structure of (E)-2-{[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol are significantly influenced by a network of intermolecular interactions.

Hydrogen Bonding: The crystal structure is consolidated by intermolecular C—H⋯O hydrogen bonds. researchgate.net These interactions link adjacent molecules, contributing to the formation of a stable three-dimensional network. Additionally, an intramolecular O—H⋯N hydrogen bond is present, which stabilizes the molecular conformation by forming an S(6) ring motif. researchgate.net

The combination of these intermolecular forces dictates the arrangement of the molecules in the solid state, influencing the physical properties of the compound.

Based on a comprehensive review of available scientific literature, detailed computational and theoretical investigation data specifically for the chemical compound This compound is not present in the provided search results.

The search results yielded information on structurally related but distinct molecules, such as Schiff bases derived from substituted phenols (e.g., 2-{(E)-[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol) or phenols with different substitution patterns (e.g., 5-Methoxy-2-nitrophenol, 5-Chloro-4-methyl-2-nitrophenol). However, no dedicated studies concerning Density Functional Theory (DFT), Hartree-Fock (HF) calculations, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, or Molecular Electrostatic Potential (MEP) mapping for the specific compound of interest, this compound, were found.

Due to the strict requirement to focus solely on "this compound" and the lack of specific data in the search results, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline. Constructing the article would necessitate using data from different compounds, which would be scientifically inaccurate and violate the core instructions of the prompt.

Computational Chemistry and Theoretical Investigations of 5 Chloro 4 Methoxy 2 Nitrophenol

Electrophilicity-Based Charge Transfer Investigations

The electronic structure of a molecule like 5-Chloro-4-methoxy-2-nitrophenol governs its reactivity and potential interactions. Computational methods, particularly those rooted in Density Functional Theory (DFT), are pivotal in elucidating these characteristics. Electrophilicity-based charge transfer (ECT) is a theoretical framework used to analyze the flow of electrons in a donor-acceptor interaction. This analysis is crucial for predicting how a molecule might interact with biological macromolecules, such as DNA bases.

The investigation of charge transfer mechanisms often involves Natural Bond Orbital (NBO) analysis. NBO analysis examines the interactions between filled orbitals (donors) and empty orbitals (acceptors) within a molecule or between interacting molecules. The stabilization energy, E(2), associated with these interactions quantifies the extent of charge transfer. A higher E(2) value indicates a more significant interaction and charge delocalization, which stabilizes the system. jcsp.org.pk

For aromatic compounds containing electron-withdrawing groups (like the nitro group) and electron-donating groups (like the methoxy (B1213986) and hydroxyl groups), intramolecular charge transfer is a key feature. In this compound, electrons can delocalize from the electron-rich methoxy and hydroxyl-substituted ring towards the electron-deficient nitro group. This internal charge redistribution significantly influences the molecule's electrophilicity, dipole moment, and non-linear optical (NLO) properties.

While specific ECT studies on this compound are not prominently available in the reviewed literature, the methodology has been applied to structurally similar compounds. For instance, studies on other substituted phenols and nitroaromatic compounds use ECT and NBO analysis to understand their reactivity and potential biological activity. jcsp.org.pknih.gov These analyses can determine the most likely sites for electrophilic or nucleophilic attack and quantify the charge transfer that occurs upon interaction with other species. For example, the interaction between a molecule and the nucleobases of DNA can be modeled to calculate the charge transfer (ΔN) and predict potential mutagenicity or anticancer activity.

The theoretical investigation of charge transfer in this compound would involve calculating its optimized geometry and then performing NBO analysis to identify the key donor-acceptor interactions. The primary intramolecular charge transfer pathways would likely involve the lone pairs of the oxygen atoms in the hydroxyl and methoxy groups acting as donors, and the antibonding orbitals of the nitro group acting as acceptors.

Quantitative Structure-Property Relationship (QSPR) Modeling for Phenol (B47542) Derivatives

Quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models are statistical tools that aim to predict the properties and biological activities of chemical compounds based on their molecular structures. These models are cornerstones of computational chemistry and toxicology, offering a way to estimate the characteristics of new or untested chemicals without the need for extensive laboratory experiments. jst.go.jp

For phenol derivatives, QSPR models have been extensively developed to predict a wide range of properties, including toxicity, acidity (pKa), and aqueous solubility. um.siambeed.com The fundamental principle of QSPR is to establish a mathematical correlation between a specific property and a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.

Commonly used descriptors in QSPR models for phenols include:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (log P), which is crucial for predicting how a compound distributes in biological systems. jst.go.jp

Electronic Descriptors: These include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. They are critical for modeling interactions driven by electronic effects. acs.org

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations that provide detailed information about the electronic structure and reactivity. um.simanchester.ac.uk

A significant application of QSPR for phenols is the prediction of their acidic dissociation constant (pKa). The pKa value is vital as it determines the extent of ionization at a given pH, which in turn affects the molecule's toxicity and bioavailability. um.simanchester.ac.uk QSPR models have successfully predicted pKa values for large sets of substituted phenols in various solvents using descriptors derived from quantum chemical calculations. um.siacs.org For example, a study might use partial atomic charges on the phenolic oxygen and hydrogen atoms as descriptors to build a predictive model for pKa. acs.org

Similarly, the toxicity of phenols to various organisms, such as the aquatic ciliate Tetrahymena pyriformis, has been modeled using QSAR. nih.gov These models often find that toxicity is strongly correlated with hydrophobicity (log P) and electronic parameters related to the compound's ability to undergo reactions like proton transfer or redox cycling. jst.go.jpnih.gov

While specific QSPR models that include this compound were not identified in the surveyed literature, its properties could be predicted using existing models for substituted phenols. To do this, one would first calculate the necessary molecular descriptors for the compound and then input them into the established QSPR equation. The table below shows examples of compounds and their experimental properties used in developing such models.

Table 1: Examples of Phenol Derivatives and Their Properties Used in QSPR/QSAR Studies

| Compound Name | CAS Number | Property | Value | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | 100-02-7 | pKa | 7.15 | acs.org |

| 2,4-Dinitrophenol (B41442) | 51-28-5 | pKa | 4.09 | acs.org |

| 4-Methoxyphenol | 150-76-5 | pKa | 10.1 | acs.org |

| 2-Chloro-4-nitrophenol (B164951) | 619-08-9 | pKa | 5.45 | acs.org |

| 4-Chlorophenol (B41353) | 106-48-9 | log(IGC₅₀)⁻¹ | -0.63 | jst.go.jp |

Note: log(IGC₅₀)⁻¹ is a measure of toxicity to T. pyriformis.

Chemical Reactivity and Derivatization Strategies for 5 Chloro 4 Methoxy 2 Nitrophenol

Exploration of Reaction Mechanisms at the Nitrophenol Moiety

The nitrophenol moiety is the primary site of chemical reactivity in 5-Chloro-4-methoxy-2-nitrophenol. The electron-withdrawing nature of the nitro group significantly influences the acidity of the phenolic hydroxyl group and activates the aromatic ring towards certain reactions.

The presence of the nitro group also deactivates the benzene (B151609) ring towards electrophilic substitution reactions. However, the strong activating effect of the hydroxyl group and the methoxy (B1213986) group can still direct incoming electrophiles to specific positions on the ring. byjus.com

Functional Group Transformations and Chemoselectivity

The functional groups on this compound can be selectively transformed to create a variety of derivatives.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (-NH2), a critical transformation for the synthesis of many compounds. This reduction opens up avenues for further chemical modifications at this position.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo various reactions. For instance, it can be alkylated or acylated.

Substitution of the Chlorine Atom: The chlorine atom on the aromatic ring can be substituted through nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions.

Chemoselectivity in these transformations is crucial. For example, when reducing the nitro group, it is important to choose reagents that will not also reduce other functional groups or cause unwanted side reactions.

Synthesis of Precursors and Advanced Chemical Intermediates

This compound serves as a valuable precursor for the synthesis of more complex molecules and advanced chemical intermediates.

One key transformation is the reduction of the nitro group to an amine, yielding 2-amino-5-chloro-4-methoxyphenol. This resulting aminophenol derivative is a versatile intermediate. For instance, o-aminophenols are precursors to benzoxazoles, a class of heterocyclic compounds with various biological activities. arkat-usa.org

The synthesis of 5-chloro-2-nitrophenol (B185284) itself can be achieved by reacting 2,4-dichloronitrobenzene (B57281) with an alkali metal hydroxide (B78521) in the presence of an aprotic polar solvent. google.com This process selectively substitutes the chlorine atom at the ortho position to the nitro group. google.com

The strategic manipulation of the functional groups on this compound allows for the construction of a diverse range of molecules with potential applications in various fields of chemistry. For example, derivatives of this compound have been investigated for their role in the synthesis of corticotrophin-releasing factor (CRF)(1) receptor antagonists. nih.gov

Formation of Schiff Bases and Related Aromatic Derivatives from Halogenated Methoxyphenols

The amino group, introduced via the reduction of the nitro group in this compound, can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). bohrium.com Schiff bases are a class of compounds characterized by a carbon-nitrogen double bond and are known to be versatile ligands in coordination chemistry. rsc.orgbibliomed.org

The formation of Schiff bases from halogenated methoxyphenols provides access to a wide array of derivatives with potentially interesting chemical and physical properties. For example, a Schiff base named (E)-2-{[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol has been synthesized and characterized. researchgate.net The molecular structure of this compound is approximately planar. researchgate.net

The general synthesis of Schiff bases involves the reaction of a primary amine with a carbonyl compound. bohrium.com In the context of derivatives of this compound, the corresponding aminophenol would be reacted with a suitable aldehyde or ketone.

Degradation Pathways and Environmental Transformation of Chloronitrophenol Analogues

Microbial Biodegradation Mechanisms

Microbial degradation is a key process in the natural attenuation of chloronitrophenols and is considered an environmentally friendly and effective method for their removal from contaminated sites. researchgate.net

Isolation and Characterization of Microorganisms for Chloronitrophenol Catabolism

Numerous bacteria capable of degrading chloronitrophenols have been isolated from contaminated environments, demonstrating nature's capacity to adapt to these xenobiotic compounds. researchgate.netfrontiersin.org These microorganisms utilize chloronitrophenols as a source of carbon, nitrogen, and energy. nih.govnih.govbohrium.comnih.govnih.gov

Several bacterial genera have been identified with the ability to catabolize chloronitrophenol analogues. For instance, Rhodococcus imtechensis strain RKJ300, isolated from pesticide-contaminated soil, can utilize 4-nitrophenol, 2-chloro-4-nitrophenol (B164951), and 2,4-dinitrophenol (B41442) as sole carbon and energy sources. acs.org Similarly, Burkholderia sp. strain RKJ 800 was isolated for its ability to degrade 2-chloro-4-nitrophenol (2C4NP). nih.gov Another example is Cupriavidus sp. strain CNP-8, which can utilize 2-chloro-5-nitrophenol (B15424) (2C5NP) and meta-nitrophenol. frontiersin.org The bacterium Exiguobacterium sp. PMA has been shown to degrade 4-chloro-2-nitrophenol (B165678) (4C2NP). nih.gov Pseudomonas sp. JHN was isolated for its ability to degrade 4-chloro-3-nitrophenol (B1362549) (4C3NP). bohrium.com

The isolation of these diverse microorganisms highlights the widespread potential for microbial remediation of sites contaminated with various chloronitrophenol isomers. researchgate.net

Enzymatic Pathways and Key Metabolic Intermediates in Degradation

The microbial degradation of chloronitrophenols proceeds through various enzymatic pathways, which can be broadly categorized as oxidative or reductive. bohrium.com The specific pathway and intermediates depend on the microorganism and the specific chloronitrophenol isomer.

For 2-chloro-4-nitrophenol (2C4NP), different degradation pathways have been observed. In Rhodococcus imtechensis RKJ300, the degradation proceeds via a novel pathway involving hydroxyquinol as the ring cleavage substrate. nih.govsjtu.edu.cn The initial steps involve a two-component para-nitrophenol monooxygenase that catalyzes the sequential denitration and dechlorination to form chlorohydroquinone (B41787) (CHQ) and subsequently hydroxyquinol (1,2,4-benzenetriol). nih.govsjtu.edu.cn In contrast, Burkholderia sp. strain RKJ 800 degrades 2C4NP through a pathway where chlorohydroquinone and hydroquinone (B1673460) are major intermediates. nih.govacs.org The initial step is the oxidative removal of the nitro group to form CHQ, which is then dehalogenated to hydroquinone before ring cleavage. plos.org

In the degradation of 4-chloro-2-nitrophenol (4C2NP) by Exiguobacterium sp. PMA, the proposed pathway involves the initial reduction of the nitro group to form 4-chloro-2-aminophenol, which is then dehalogenated to 2-aminophenol. nih.gov

The degradation of 2-chloro-5-nitrophenol (2C5NP) by Cupriavidus sp. strain CNP-8 is initiated by a partial reductive pathway. frontiersin.org The initial intermediates identified are 2-chloro-5-nitrosophenol and 2-chloro-5-hydroxylaminophenol. frontiersin.org

The degradation of 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. strain MB-P1 involves a flavin-dependent monooxygenase that removes the nitro group, followed by the action of an aniline (B41778) dioxygenase. plos.org

Table 1: Examples of Microbial Degradation Pathways for Chloronitrophenol Analogues

| Compound | Microorganism | Key Intermediates | Initial Enzymatic Step |

| 2-Chloro-4-nitrophenol | Rhodococcus imtechensis RKJ300 | Chlorohydroquinone, Hydroxyquinol | Denitration and Dechlorination |

| 2-Chloro-4-nitrophenol | Burkholderia sp. RKJ 800 | Chlorohydroquinone, Hydroquinone | Oxidative removal of nitro group |

| 4-Chloro-2-nitrophenol | Exiguobacterium sp. PMA | 4-Chloro-2-aminophenol, 2-Aminophenol | Reduction of nitro group |

| 2-Chloro-5-nitrophenol | Cupriavidus sp. strain CNP-8 | 2-Chloro-5-nitrosophenol, 2-Chloro-5-hydroxylaminophenol | Partial reduction |

Data sourced from multiple scientific studies. frontiersin.orgnih.govnih.govnih.govsjtu.edu.cn

Influence of Environmental Parameters on Biodegradation Kinetics (e.g., Substrate Concentration, pH)

The efficiency of microbial degradation of chloronitrophenols is significantly influenced by various environmental factors, including the initial substrate concentration and pH. nih.gov

Substrate Concentration: The rate of biodegradation is often dependent on the concentration of the chloronitrophenol. For instance, the degradation of 2C5NP by Cupriavidus sp. strain CNP-8 was found to be concentration-dependent, with a maximum specific degradation rate observed at a certain concentration, beyond which inhibitory effects were seen. frontiersin.org High concentrations of these compounds can be toxic to the degrading microorganisms. frontiersin.org For example, 2C4NP concentrations above 0.5 mM were reported to inhibit the growth of several utilizing bacteria. nih.gov However, Cupriavidus sp. strain CNP-8 was found to tolerate and degrade 2C4NP at concentrations as high as 1.6 mM, following the Haldane substrate inhibition model. nih.gov The addition of a supplemental carbon source, like glucose, can sometimes enhance degradation, but this effect is also dose-dependent. frontiersin.orgnih.gov

pH: The pH of the environment plays a crucial role in the metabolic activity of the degrading microorganisms. Most reported 2C4NP-degrading bacteria function optimally at a neutral pH. nih.gov However, some strains, like Cupriavidus sp. strain CNP-8, exhibit a remarkable adaptability to a wide pH range, from 5 to 10, which is advantageous for treating industrial effluents with fluctuating pH values. nih.gov

Temperature: Temperature also affects the rate of biodegradation, with optimal ranges varying between different microbial species. Cupriavidus sp. strain CNP-8, for example, can degrade 2C4NP at temperatures ranging from 20 to 40 °C. nih.gov

Abiotic Degradation Processes

In addition to microbial action, abiotic processes can also contribute to the transformation of chloronitrophenols in the environment. These processes often involve chemical reactions facilitated by light or electrical energy.

Photochemical Degradation Pathways (e.g., Photo-Fenton Processes)

Photochemical degradation, particularly through advanced oxidation processes (AOPs) like the photo-Fenton process, has shown to be an effective method for breaking down chloronitrophenols. frontiersin.orgresearchgate.net These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively attack and degrade organic pollutants. researchgate.net

The photo-Fenton process (UV/H₂O₂/Fe²⁺) has been demonstrated to be more efficient than the Fenton process (H₂O₂/Fe²⁺) or UV radiation alone for the degradation of nitrophenols and chlorophenols. researchgate.netnih.gov Studies on 4-chlorophenol (B41353) have shown that the photo-Fenton process can achieve complete mineralization in a much shorter time compared to UV/H₂O₂ or UV alone. nih.gov The efficiency of this process is typically higher under acidic conditions. researchgate.netnih.gov The degradation of nitrophenols via the photo-Fenton process involves the formation of various intermediates, including other phenolic compounds and short-chain carboxylic acids, which are eventually mineralized to CO₂, water, and inorganic ions. researchgate.netresearchgate.net Combining photochemical pre-treatment with biological treatment can be a highly effective strategy, where the former breaks down the recalcitrant compounds into more biodegradable intermediates for subsequent microbial mineralization. nih.govlu.se

Cathodic Reduction in Electrochemical Systems

Electrochemical reduction offers another abiotic pathway for the degradation of nitroaromatic compounds, including chloronitrophenols. dtic.milnih.gov This process involves the transfer of electrons to the nitro group, leading to its reduction. acs.org The reduction of nitroaromatic compounds can proceed through a series of steps, forming nitroso and hydroxylamine (B1172632) intermediates, ultimately leading to the corresponding amine. nih.govacs.org The selectivity of the reduction can be controlled by adjusting parameters such as pH and current density. acs.org

In microbial electrolysis cells (MECs), the cathodic reduction of 2-chloro-4-nitrophenol has been demonstrated. eeer.orgeeer.org In this system, 2C4NP was reduced to intermediates such as 2-chloro-4-aminophenol and 4-aminophenol, followed by further degradation. eeer.orgeeer.org This indicates that electrochemical systems can effectively initiate the degradation of these persistent pollutants, potentially as a pre-treatment step for further biological remediation. The use of iron oxide coated electrodes has also been shown to successfully reduce nitroaromatic compounds. nih.gov

Hydrolytic Stability in Aqueous Environments

The stability of chloronitrophenol analogues in water is a key factor in determining their environmental persistence. Hydrolysis, the chemical breakdown of a compound due to reaction with water, can be influenced by factors such as pH and temperature.

For some related compounds, such as 2-amino-5-chloro-4-methoxyphenol, alkaline hydrolysis with sodium hydroxide (B78521) (NaOH) followed by acidification is a known degradation pathway. In a specific documented procedure, this hydrolysis occurs at 80°C for 2 hours using a 10% NaOH solution. Similarly, the synthesis of 4-chloro-2-nitrophenol can involve a hydrolysis step at high temperatures, between 142-148°C. google.com

Studies on the degradation of 4-chloro-2-nitrophenol (4C2NP) by ozonation have shown that the process is significantly more effective in alkaline conditions. At a pH of 9, a 99.64% conversion of 4C2NP was achieved within the first 5 minutes, compared to 99.03% at pH 7 and 77.35% at pH 3. bioline.org.br This indicates that the degradation rate increases with higher pH. bioline.org.br The pseudo-first-order rate constant for this degradation was also found to be much higher at alkaline pH. bioline.org.br

Table 1: Hydrolytic Conditions for Chloronitrophenol Analogues

| Compound | Conditions | Outcome | Reference |

|---|---|---|---|

| 2-amino-5-chloro-4-methoxyphenol | 10% NaOH, 80°C, 2 hours | Hydrolysis | |

| 2,5-dichloronitrobenzene | NaOH solution, 142-148°C | Hydrolysis to 4-chloro-2-nitrophenol | google.com |

Environmental Persistence and Fate Modeling of Chloronitrophenol Compounds

The environmental persistence of chloronitrophenol compounds is a significant concern due to their potential for long-range transport and accumulation. Their fate in the environment is governed by a combination of physical, chemical, and biological processes.

Chloronitrophenols, such as 2-chloro-5-nitrophenol (2C5NP), are known to be non-volatile and have long half-lives, contributing to their persistence as environmental pollutants. frontiersin.org The presence of both chloro and nitro groups on the aromatic ring makes these compounds recalcitrant to chemical transformation in the natural environment. frontiersin.org

Fate modeling helps predict the environmental distribution of these chemicals. For a related compound, 4-chloro-2-methylphenol, a Mackay fugacity level 1 model predicted its distribution to be approximately 56% in water, 33% in air, 6% in soil, and 5% in sediment. oecd.org While this model is for a different compound, it provides a general idea of how chlorophenolic compounds might partition in the environment.

The degradation of these compounds can occur through various pathways, including microbial degradation. For instance, some bacteria can utilize chloronitrophenols as a sole source of carbon and energy. frontiersin.orgresearchgate.net In the case of 2-chloro-4-nitrophenol, degradation by Rhodococcus imtechensis involved both oxidative and reductive mechanisms, with chlorohydroquinone and hydroquinone identified as intermediates. researchgate.net For 4-chloro-2-nitrophenol, advanced oxidation processes (AOPs) have been shown to be effective, with sulfate (B86663) radicals leading to dechlorination and denitration. nih.gov However, the formation of chlorinated byproducts during such processes is a possibility. nih.gov

Data on the production volume of related compounds can also give an indication of their potential environmental presence. The US Environmental Protection Agency (EPA) collects data on the manufacturing and importation of chemicals under the Toxic Substances Control Act (TSCA). epa.gov For example, 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone is a compound for which production volume data is reported. epa.gov

Table 2: Environmental Fate Characteristics of Chloronitrophenol Analogues

| Compound/Analogue | Characteristic | Finding/Prediction | Reference |

|---|---|---|---|

| 2-chloro-5-nitrophenol (2C5NP) | Persistence | Non-volatile with a long half-life. | frontiersin.org |

| 4-chloro-2-methylphenol | Environmental Distribution (Mackay Fugacity Model) | Water: 56%, Air: 33%, Soil: 6%, Sediment: 5% | oecd.org |

| 2-chloro-4-nitrophenol | Biodegradation Intermediates | Chlorohydroquinone, Hydroquinone | researchgate.net |

Table 3: List of Mentioned Compounds

| Compound Name | |

|---|---|

| 5-Chloro-4-methoxy-2-nitrophenol | |

| 2-amino-5-chloro-4-methoxyphenol | |

| 4-chloro-2-nitrophenol (4C2NP) | |

| 2,5-dichloronitrobenzene | |

| 2-chloro-5-nitrophenol (2C5NP) | |

| 4-chloro-2-methylphenol | |

| 2-chloro-4-nitrophenol | |

| Chlorohydroquinone | |

| Hydroquinone |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

While traditional methods for the synthesis of nitrophenols exist, the future of chemical manufacturing lies in the development of environmentally benign and efficient processes. For 5-Chloro-4-methoxy-2-nitrophenol, research should focus on "green" chemistry principles to minimize hazardous waste and improve atom economy.

One promising avenue is the exploration of regioselective nitration using solid acid catalysts or milder nitrating agents. For instance, the use of sodium nitrite (B80452) (NaNO₂) in the presence of potassium hydrogen sulfate (B86663) (KHSO₄) has been shown to be effective for the regioselective ortho-nitration of certain phenols researchgate.net. Investigating similar systems for the synthesis of this compound could lead to a more sustainable process with higher yields and selectivity. Another approach involves the use of cerium (IV) ammonium (B1175870) nitrate, which has been utilized for the facile and regioselective synthesis of other ortho-nitrophenols arkat-usa.org.

Furthermore, process optimization through the use of aprotic polar solvents, as described in some patents for related compounds, could enhance reaction rates and yields google.com. A manufacturing process for a related compound, 5-chloro-nitro phenol (B47542), utilizes hydrolysis of 2,4-dichloro nitrobenzene (B124822) in the presence of a solvent like tertiary butanol, followed by solvent recovery, which points towards more integrated and sustainable industrial processes environmentclearance.nic.in.

Advanced Studies on Supramolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state, governed by non-covalent interactions, dictates many of a compound's physical and chemical properties. The field of crystal engineering offers powerful tools to design materials with desired characteristics. For this compound, a systematic exploration of its supramolecular chemistry is warranted.

The presence of hydroxyl, nitro, chloro, and methoxy (B1213986) groups provides multiple sites for hydrogen bonding, halogen bonding, and π-π stacking interactions. Studies on related nitrophenols have revealed the significant role of these interactions in forming one-, two-, and three-dimensional supramolecular structures iucr.org. For example, the interplay of hydrogen bonds and iodo-nitro interactions has been observed in diiodo-nitrophenols iucr.org. Understanding these interactions in this compound could enable the design of co-crystals with tailored properties.

The formation of ionic cocrystals, sustained by phenol-phenolate supramolecular heterosynthons, is another exciting area of research nih.gov. Investigating the ability of this compound to form such cocrystals with various co-formers could lead to new materials with altered solubility, stability, and bioavailability. The study of how different functional groups direct the assembly of molecules is a cornerstone of crystal engineering and can be applied to predict and control the crystal packing of this compound acs.orgacs.org.

Comprehensive Mechanistic Investigations of Degradation Pathways

The environmental fate of chloronitrophenols is a significant concern, and understanding their degradation mechanisms is crucial for developing effective remediation strategies. While research has been conducted on the degradation of related compounds like 4-chloro-2-nitrophenol (B165678) and 2-chloro-4-nitrophenol (B164951), specific studies on this compound are needed.

Future research should focus on elucidating the detailed mechanisms of its photodegradation, biodegradation, and chemical degradation. For instance, studies on the ozonation of 4-chloro-2-nitrophenol have shown that the degradation rate is pH-dependent bioline.org.br. Investigating the ozonolysis of this compound would provide valuable data for water treatment applications. Similarly, photo-Fenton degradation has been shown to be effective for other chloronitrophenols, and exploring this advanced oxidation process for the target compound is a logical next step researchgate.net.

The biodegradation of chloronitrophenols by various microorganisms has been a subject of intense research nih.govresearchgate.netnih.govfrontiersin.orgepa.gov. Identifying and characterizing microbial strains capable of degrading this compound would be a significant advancement. This would involve isolating potent microbial consortia from contaminated sites and elucidating the enzymatic pathways responsible for the breakdown of the molecule. Understanding these pathways is essential for developing bioremediation technologies to remove this compound from the environment.

Exploration of New Chemical Transformations for Diverse Derivative Synthesis

This compound represents a versatile building block for the synthesis of a wide array of derivatives with potentially interesting biological and material properties. The functional groups present on the aromatic ring offer multiple handles for chemical modification.

Future research should systematically explore various chemical transformations of this compound. For example, the nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions to form amides, sulfonamides, and other functionalities. The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters. The chlorine atom can be displaced through nucleophilic aromatic substitution, although this may require harsh conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-4-methoxy-2-nitrophenol, and how do reaction conditions influence yield and purity?

- Methodology : Compare chlorination and nitration protocols using thionyl chloride or oxalyl dichloride in polar aprotic solvents (e.g., N-methylacetamide or DMF). Monitor reaction progress via TLC and optimize reflux time (4–12 hours) to balance product selectivity and byproduct formation .

- Data Analysis : Use NMR (¹H/¹³C) to confirm substitution patterns, and HPLC to quantify purity (>95%). Note that higher temperatures (50°C) in DCM may reduce nitro-group decomposition compared to benzene-based syntheses .

Q. How can solubility discrepancies in polar vs. nonpolar solvents be resolved for this compound?

- Methodology : Conduct solubility tests in oxygenated solvents (e.g., DMSO, acetone) and chlorinated solvents (e.g., DCM) at 25°C. Compare results with structurally similar compounds like 4-chloro-2-nitrophenol, which shows limited water solubility but dissolves in DMSO .

- Contradiction Handling : Discrepancies may arise from crystallinity or residual solvents; use differential scanning calorimetry (DSC) to assess melting behavior (e.g., MP: 88–89°C for analogs) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Prioritize FT-IR for nitro (1520–1350 cm⁻¹) and methoxy (1250–1150 cm⁻¹) group identification. Validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical: ~217.58 g/mol) .

- Advanced Tip : Use 2D-NMR (COSY, HSQC) to resolve overlapping aromatic signals in regions with multiple substituents .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Experimental Design : Perform accelerated degradation studies (e.g., 25–60°C, pH 1–13) and monitor via UV-Vis spectroscopy (λ_max ~350 nm for nitroaromatics).

- Mechanistic Insight : Acidic conditions may hydrolyze the methoxy group to phenol, while alkaline media could reduce nitro groups. Compare degradation pathways with analogs like 5-methyl-2-nitrophenol .

Q. What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodology : Apply density functional theory (DFT) to calculate partial charges and frontier molecular orbitals. The electron-withdrawing nitro and chloro groups likely activate the para position for substitution, while the methoxy group directs ortho/para attacks .

- Validation : Synthesize derivatives (e.g., 5-amino analogs) and correlate experimental reaction rates with computed activation energies .

Q. How can contradictory data on byproduct formation during synthesis be systematically addressed?

- Root Cause Analysis : Use GC-MS to identify byproducts (e.g., di-nitrated isomers or dechlorinated intermediates) arising from excess nitrating agents or improper stoichiometry .

- Mitigation : Optimize reagent ratios (e.g., HNO₃:H₂SO₄) and employ scavengers (e.g., urea) to quench excess nitronium ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。